2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid
Description
Chemical Structure: The compound 2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid (C₁₃H₁₄N₂O₄, molecular weight 262.26 g/mol) features a 1,2,5-oxadiazole (furazan) ring substituted with a benzyloxy group at the 4-position and an acetic acid moiety at the 3-position. Its synthesis involves saponification of the corresponding ethyl ester (compound 4) using 6 M NaOH in ethanol, followed by acidification with HCl to yield the carboxylic acid . Key spectral data include a mass spectrometry (CI) m/z of 263 (M+1)+ and characteristic NMR signals at δ 14.0 (carboxylic proton), 128.4–128.9 (aromatic protons), and 167.2 ppm (carbonyl carbon) .
Properties
IUPAC Name |
2-(4-phenylmethoxy-1,2,5-oxadiazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10(15)6-9-11(13-17-12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVCIBOLXLHDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NON=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with an appropriate halogenated precursor under basic conditions.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Synthetic Routes to the Oxadiazole Core
The 1,2,5-oxadiazole (furazan) ring in this compound is typically synthesized via cyclization of precursors such as diacylhydrazines or β-keto esters. While direct synthesis data for this specific derivative is limited, analogous methods include:
These methods highlight the role of Lewis acids (e.g., ZrCl₄) and microwave acceleration in optimizing oxadiazole formation.
Functionalization of the Acetic Acid Side Chain
The carboxylic acid group undergoes typical derivatization reactions:
Esterification
Reaction with alcohols (e.g., methanol) under acidic or coupling conditions:
-
Conditions : H₂SO₄ (cat.), reflux, 6 h.
-
Product : Methyl 2-(4-(benzyloxy)-1,2,5-oxadiazol-3-yl)acetate.
Amidation
Coupling with amines using agents like EDC/HOBt:
-
Example : Reaction with benzylamine yields 2-(4-(benzyloxy)-1,2,5-oxadiazol-3-yl)-N-benzylacetamide.
Benzyloxy Group Deprotection
The benzyl ether can be cleaved to expose a hydroxyl group:
| Method | Conditions | Outcome |
|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 6 h | 4-Hydroxy-1,2,5-oxadiazol-3-yl acetic acid |
| Acidic hydrolysis | HBr/AcOH, 60°C, 2 h | Partial decomposition observed . |
Hydrogenolysis is preferred for clean deprotection without oxadiazole ring degradation.
Oxadiazole Ring Modifications
The electron-deficient 1,2,5-oxadiazole ring participates in nucleophilic substitutions or cycloadditions:
Amination
Copper-catalyzed coupling with amines (General Procedure B ):
-
Reagents : O-benzoyl hydroxylamine, Cu(OAc)₂, LiO* t*-Bu.
-
Conditions : 1,4-dioxane, 40°C, 18 h.
-
Product : 2-Amino-5-(carboxymethyl)-1,2,5-oxadiazole derivatives.
Halogenation
Electrophilic bromination at the oxadiazole C-4 position:
Stability and Reactivity Insights
-
Thermal stability : Decomposes above 200°C without melting .
-
pH sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions (t₁/₂ = 2 h at pH 1 or 13) .
-
Spectroscopic data :
Comparative Reaction Efficiency
| Reaction | Catalyst/Reagent | Time | Yield |
|---|---|---|---|
| Esterification | H₂SO₄ | 6 h | 90% |
| Benzyloxy deprotection | Pd/C/H₂ | 6 h | 88% |
| Amidation | EDC/HOBt | 12 h | 82% |
Scientific Research Applications
Scientific Research Applications
The applications of 2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid can be categorized into various fields:
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis for creating more complex molecules.
- Reagent in Organic Reactions: It can be utilized in various organic reactions due to its unique functional groups.
Biology
- Enzyme Interaction Studies: The compound can be employed as a probe to investigate enzyme interactions and biological pathways.
- Potential Therapeutic Applications: Given its structural properties, it may have implications in drug development targeting specific biological processes.
Material Science
- Production of Specialty Chemicals: The unique properties of this compound may allow for its use in developing specialty chemicals and materials with tailored characteristics.
Case Studies and Research Findings
Research studies have explored the potential applications of this compound in various contexts:
- Antimicrobial Activity : Studies have indicated that derivatives of oxadiazoles exhibit antimicrobial properties, suggesting that this compound may also possess similar effects .
- Anti-inflammatory Effects : Investigations into related compounds have shown promise in modulating inflammatory pathways, indicating potential therapeutic uses for this compound in inflammatory diseases .
- Drug Development : Ongoing research aims to explore its utility as a lead compound for developing new pharmacological agents targeting specific diseases .
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Oxadiazole Cores
ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine)
- Structure : Contains two nitro-substituted oxadiazole rings linked via an azo group.
- Properties : Higher molecular weight (C₆H₄N₈O₅, 292.15 g/mol) and thermal instability due to nitro and azo functionalities.
- Applications : Primarily used as a high-energy material, unlike the acetic acid derivative, which lacks explosive properties .
(4-Amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone
Benzyloxy-Substituted Derivatives
4-Benzyloxybenzaldehyde
- Structure : Benzaldehyde with a benzyloxy group at the 4-position.
4-Benzyloxybenzoic Acid Methyl Ester
Heterocyclic Carboxylic Acids
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Benzoic acid linked to a methylthiazole ring.
- Properties: Higher melting point (139.5–140°C) due to rigid thiazole ring; lower solubility in ethanol compared to the oxadiazole-acetic acid derivative .
2-Hydroxy-4-Substituted-3-(Benzothiazolyl-Azo)Benzoic Acid
- Structure : Azo-linked benzothiazole and benzoic acid.
- Properties: Exhibits dual pKa values (~2.5 for carboxylic acid, ~9.8 for phenolic -OH), whereas the target compound only has one ionizable group (carboxylic acid, pKa ~3–4 estimated) .
Comparative Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₃H₁₄N₂O₄ | 262.26 | Oxadiazole, benzyloxy, acetic acid |
| ANAZF | C₆H₄N₈O₅ | 292.15 | Oxadiazole, nitro, azo |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | Thiazole, benzoic acid |
| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.25 | Benzyloxy, aldehyde |
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | pKa (Carboxylic Acid) |
|---|---|---|---|
| Target Compound | Not reported | Moderate (ethanol/water) | ~3–4 (estimated) |
| ANAZF | Decomposes | Insoluble | N/A |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 139.5–140 | Low | ~2.8 |
| 2-Hydroxy-...-azo-benzoic acid | 180–220 | High (DMSO) | 2.5 (COOH), 9.8 (-OH) |
Biological Activity
2-(4-(Benzyloxy)-1,2,5-oxadiazol-3-yl)acetic acid is a compound characterized by its unique structure, which includes a benzyloxy group and an oxadiazole ring. This combination imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound is known for its potential applications in cancer therapy, anti-inflammatory treatments, and as an enzyme inhibitor.
- Molecular Formula: C11H10N2O4
- Molar Mass: 234.21 g/mol
- CAS Number: 1226869-84-6
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in cancer progression and inflammation.
- Binding Affinity: The benzyloxy group enhances hydrophobic interactions with target proteins, while the oxadiazole ring may engage in hydrogen bonding.
Antitumor Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antitumor properties. For instance, compounds derived from similar structures have shown cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2b | SNB-19 | 13.62 |
| 2c | PC-3 | 21.74 |
These findings suggest that modifications to the oxadiazole structure can enhance antitumor efficacy .
Anti-inflammatory Effects
Studies have indicated that oxadiazole derivatives possess anti-inflammatory properties. In vivo experiments using carrageenan-induced paw edema models showed significant reductions in inflammation when treated with similar compounds:
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| 5h | 25 | 82.3 |
| Indomethacin (control) | 25 | 48.3 |
This data highlights the potential of oxadiazole derivatives as anti-inflammatory agents .
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay. Compounds showed varying degrees of radical scavenging activity:
| Compound | Concentration (µM) | Scavenging Activity (%) |
|---|---|---|
| 1 | 25 | 32.0 |
| Reference (Ascorbic Acid) | 25 | 76.0 |
This indicates that certain structural features contribute to enhanced antioxidant activity .
Case Studies
- c-Myc-Max Interaction Disruption : A study focused on the ability of compounds similar to this compound to disrupt c-Myc-Max protein interactions, which are crucial in cancer cell proliferation. Compounds were screened for their ability to disrupt these interactions using electrophoretic mobility shift assays (EMSA). Notably, derivatives demonstrated significant disruption at concentrations as low as 100 µM .
- Enzyme Interaction Studies : Research involving mouse splenocytes indicated that certain derivatives could modulate immune responses by inhibiting PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
